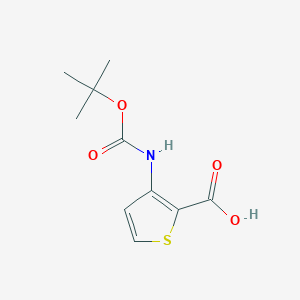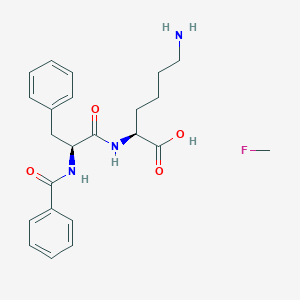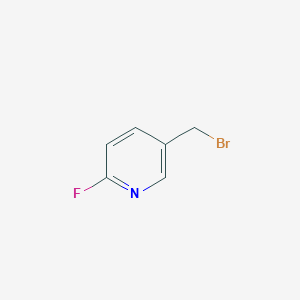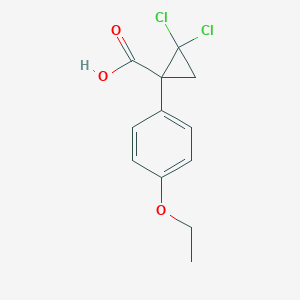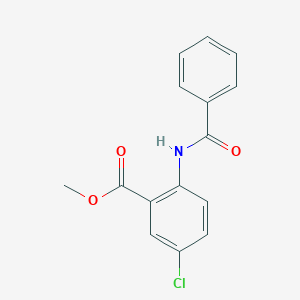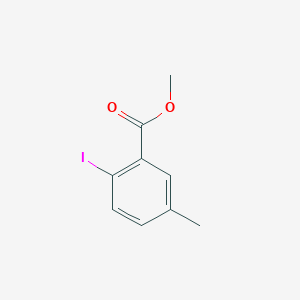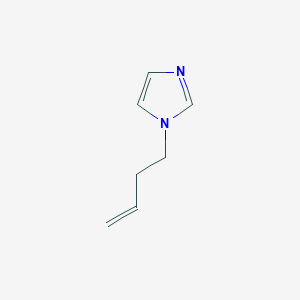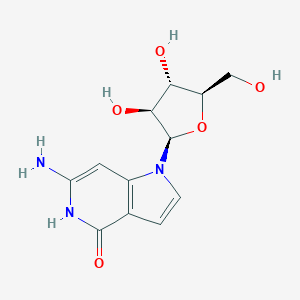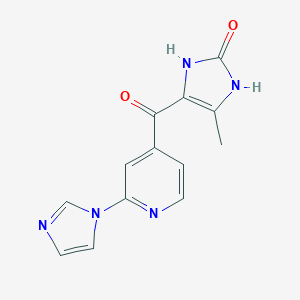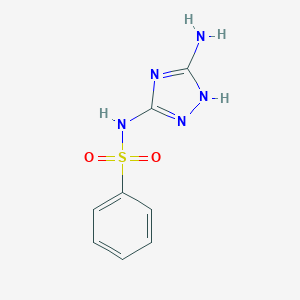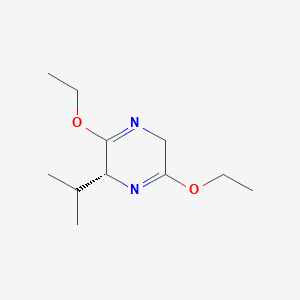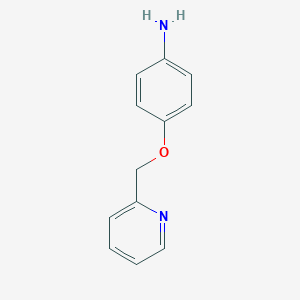
4-(Pyridin-2-ylmethoxy)aniline
Descripción general
Descripción
what is '4-(Pyridin-2-ylmethoxy)aniline'? 4-(Pyridin-2-ylmethoxy)aniline is an organic compound composed of an aniline group connected to a pyridine ring that is substituted with a methoxy group. It is used in the synthesis of various pharmaceuticals and other organic compounds. the use of '4-(Pyridin-2-ylmethoxy)aniline' 4-(Pyridin-2-ylmethoxy)aniline is used in the synthesis of a variety of organic compounds. It is used as an intermediate in the synthesis of aryl-containing heterocycles and as a building block for the synthesis of pharmaceuticals, dyes, and other organic compounds. It can also be used as a starting material for the synthesis of polymers materials. the chemistry of '4-(Pyridin-2-ylmethoxy)aniline' 4-(Pyridin-2-ylmethoxy)aniline is an organic compound that belongs to the class of compounds known as anilines. It is a colorless solid with a molecular formula of C10H10N2O. The molecule consists of a pyridine ring attached to an aniline group via a methoxy group. It is slightly soluble in water, ethanol, and methanol. The chemical properties of 4-(Pyridin-2-ylmethoxy)aniline are largely determined by its molecular structure. The pyridine ring is an aromatic heterocyclic compound that is composed of five carbon atoms and one nitrogen atom. This ring is planar in shape and is stabilized by the delocalization of electrons in the pi-bond system. The aniline group is an amine functional group that consists of a benzene ring with a nitrogen atom attached. This group is also aromatic and is stabilized by the delocalization of electrons in the pi-bond system. The reactivity of 4-(Pyridin-2-ylmethoxy)aniline is largely determined by the presence of the two aromatic rings. The pyridine ring is relatively unreactive due to the electron-withdrawing methoxy group, while the aniline group is more reactive due to the presence of the nitrogen atom. The compound can be oxidized to form the corresponding quinone, which can be further reacted to form various derivatives. It can also be alkylated to form various substituted anilines. the biochemical/physical effects of '4-(Pyridin-2-ylmethoxy)aniline' 4-(Pyridin-2-ylmethoxy)aniline is an organic compound that is used as an intermediate in the synthesis of pharmaceuticals and other compounds. Its biochemical and physical effects depend on how it is used. For example, it can be used to synthesize other compounds that may have different biochemical and physical effects. In general, 4-(Pyridin-2-ylmethoxy)aniline is not known to have any direct biochemical or physical effects. the benefits of '4-(Pyridin-2-ylmethoxy)aniline' 1. It can be used as a versatile intermediate for the synthesis of a variety of organic compounds. 2. It can be used as a reagent in organic synthesis for the preparation of various useful compounds. 3. It can be used as a starting material for the synthesis of various pharmaceuticals, dyes, pigments, and other organic compounds. 4. It can be used as a catalyst in organic reactions. 5. It can be used as a precursor in the synthesis of other organic compounds. the related research of '4-(Pyridin-2-ylmethoxy)aniline' 1. Synthesis and Characterization of 4-(Pyridin-2-ylmethoxy)aniline and Its Derivatives. 2. Synthesis, Characterization and Biological Evaluation of 4-(Pyridin-2-ylmethoxy)aniline Derivatives. 3. Synthesis, Characterization and Antimicrobial Activity of 4-(Pyridin-2-ylmethoxy)aniline Derivatives. 4. Synthesis and Reactivity of 4-(Pyridin-2-ylmethoxy)aniline and Its Derivatives. 5. Synthesis and Structural Properties of 4-(Pyridin-2-ylmethoxy)aniline Derivatives. 6. Synthesis, Characterization and Electrochemical Properties of 4-(Pyridin-2-ylmethoxy)aniline Derivatives. 7. Synthesis, Characterization and Density Functional Theory Studies of 4-(Pyridin-2-ylmethoxy)aniline Derivatives. 8. Synthesis and Photophysical Properties of 4-(Pyridin-2-ylmethoxy)aniline Derivatives. 9. Synthesis and Biological Evaluation of 4-(Pyridin-2-ylmethoxy)aniline and Its Derivatives. 10. Synthesis, Characterization and Catalytic Activity of 4-(Pyridin-2-ylmethoxy)aniline Derivatives.
Aplicaciones Científicas De Investigación
Antitumor Activity
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Oncology .
Summary of the Application
A series of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives were synthesized and biologically evaluated for their antitumor activities .
Methods of Application
The specific experimental procedures were not detailed in the source, but it involved the synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives and their subsequent biological evaluation for antitumor activities .
Results or Outcomes
Among all the compounds, the antitumor activity of one derivative (referred to as 7k) was twice that of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines . This suggests that compound 7k can be considered as an antitumor drug candidate which deserves to be further investigated for personalized cancer therapy .
Inhibition of EGFR and HER2
Specific Scientific Field
This application is in the field of Biochemistry and Pharmacology .
Summary of the Application
Derivatives possessing the 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety demonstrated outstanding ranges of percentage inhibition against EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal growth factor Receptor 2) .
Methods of Application
The specific experimental procedures were not detailed in the source, but it involved the synthesis of derivatives possessing the 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety and their subsequent evaluation for inhibition against EGFR and HER2 .
Results or Outcomes
At 10 µM, these derivatives demonstrated outstanding ranges of percentage inhibition against EGFR (97.65–99.03%) and HER2 (87.16–96.73%) .
Propiedades
IUPAC Name |
4-(pyridin-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWMMQFGQVDRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439959 | |
| Record name | 4-(pyridin-2-ylmethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-ylmethoxy)aniline | |
CAS RN |
102137-46-2 | |
| Record name | 4-(2-Pyridylmethoxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102137462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(pyridin-2-ylmethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 102137-46-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-Pyridylmethoxy)aniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP94VFP2ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


